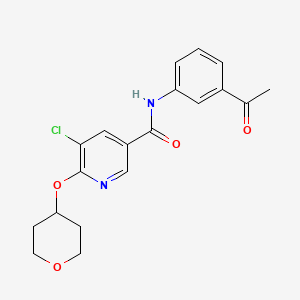

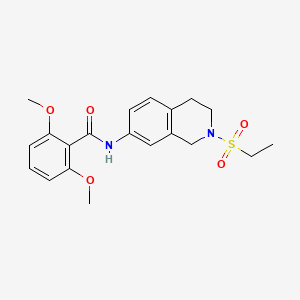

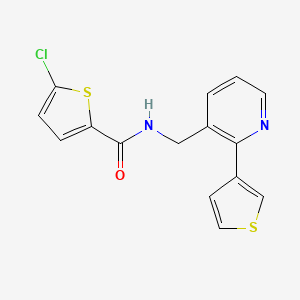

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bioactive Ni(II) complexes derived from 6-nitro-1,3-benzothiazol incorporated azo dyes has been described. The newly synthesized azo dyes and their Ni(II) complexes are characterized by various physical and spectroscopic techniques .Molecular Structure Analysis

The IR spectral data of metal complexes revealed that the bonding sites are the nitrogen atom of the azo group and oxygen atom phenolic group of the pyridone moiety of the ligands .Chemical Reactions Analysis

All the azo dyes behave as bidentate ligands with metal–ligand ratio 1:2 of the type [Ni (L) 2 (H 2 O) 2 ], where L stands for deprotonated azo dye ligand .Physical And Chemical Properties Analysis

The TG–DTA studies showed good thermal stability and confirmed the presence of coordinated water molecules in all the metal complexes .科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives have been studied for their potential as antimicrobial agents. The structural presence of the benzothiazole moiety can contribute to significant antimicrobial properties. Research indicates that these compounds exhibit potent activities against various bacterial and fungal strains, making them valuable in the development of new antimicrobial drugs .

Anticancer Properties

The anticancer activity of benzothiazole compounds is another area of interest. They have been evaluated in vitro against different human cancer cell lines, such as A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and MDA-MB-231 (breast cancer). The results from MTT assays suggest that these compounds can inhibit the proliferation of cancer cells, which is promising for the development of novel anticancer therapies .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level, which helps in the design of drugs. Benzothiazole derivatives have been subjected to molecular docking studies to understand their potential binding mechanisms and interactions with biological targets. This application is crucial for rational drug design and can lead to the discovery of new therapeutic agents .

Dye Synthesis

Benzothiazole derivatives are used in the synthesis of azo dyes. These dyes have applications in coloring textiles, leathers, and food products. The azo group linked with the benzothiazole ring structure imparts vivid colors and stability, making these dyes suitable for industrial applications .

Nonlinear Optical (NLO) Materials

The investigation of benzothiazole derivatives for their third-order nonlinear optical (NLO) properties is an emerging field. These materials are essential for applications in optical switching, optical data storage, and photonic devices. The Z-scan technique and quantum chemical computations are used to explore their NLO properties, which could lead to advancements in optical technologies .

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, benzothiazole derivatives are explored for their use in organic light emitting diodes (OLEDs). OLEDs are used in displays for various electronic devices due to their efficiency and bright light emission. The incorporation of benzothiazole can improve the performance and durability of these diodes .

Supercapacitors

Supercapacitors are high-capacity capacitors with higher capacitance values and longer life cycles. Benzothiazole derivatives have been studied for their potential use in supercapacitors, which could enhance energy storage capabilities and efficiency in various electronic devices .

Sensing Applications

Benzothiazole compounds have been utilized in the development of sensors. These sensors can detect environmental pollutants, toxic gases, and other substances. The sensitivity and selectivity of benzothiazole-based sensors make them useful for monitoring and safety applications .

作用機序

Target of Action

Compounds with a benzothiazole structure often interact with various enzymes and receptors in the body. The specific target would depend on the exact structure and functional groups of the compound .

Mode of Action

The nitro group and the benzothiazole structure could potentially undergo redox reactions or coordinate with metal ions in biological systems, affecting the function of their targets .

Biochemical Pathways

Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Benzothiazoles are often involved in pathways related to cell signaling, inflammation, and apoptosis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Benzothiazoles are generally well-absorbed and can distribute throughout the body. They can be metabolized by various enzymes, often through oxidation or conjugation reactions .

Result of Action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Some benzothiazoles have anti-inflammatory, anticancer, or antimicrobial effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH could affect the ionization state of the compound, influencing its absorption and distribution .

特性

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-18-19-15-8-7-14(21(23)24)10-16(15)25-18/h5-10H,1-4H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLKEDGSQRRECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)